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Compound of Interest

Compound Name: GSK-F1

Cat. No.: B607884 Get Quote

Note: The following application notes and protocols are based on data available for the

GlaxoSmithKline (GSK) compound GSK2336805, a potent inhibitor of the Hepatitis C Virus

(HCV) NS5A protein. While the initial request specified "GSK-F1," publically available scientific

literature extensively documents GSK2336805 for this application. Researchers should verify if

GSK-F1 is an internal designation or a distinct compound.

Introduction
The Hepatitis C Virus (HCV) subgenomic replicon system is a cornerstone for the discovery

and characterization of anti-HCV compounds.[1][2] This system utilizes human hepatoma cell

lines, such as Huh-7, which harbor self-replicating HCV RNA molecules (replicons).[3] These

replicons contain the nonstructural (NS) proteins necessary for viral RNA replication but lack

the structural proteins, rendering them non-infectious and safe for standard laboratory use.[3]

[4] Reporter genes, like luciferase, are frequently engineered into the replicon to provide a

quantifiable measure of viral replication.[3][5]

GSK2336805 is a potent inhibitor of HCV replication with picomolar activity against standard

genotype 1a, 1b, and 2a subgenomic replicons.[6] It targets the viral NS5A protein, which is

essential for the virus's replication cycle.[6][7][8] These application notes provide detailed

protocols for utilizing GSK2336805 in HCV replicon assays to determine its antiviral activity and

cytotoxicity.
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Antiviral Activity and Cytotoxicity of GSK2336805
The following table summarizes the in vitro activity of GSK2336805 against various HCV

genotypes in replicon assays. The 50% effective concentration (EC50) represents the

concentration of the compound required to inhibit 50% of HCV replication, while the 50%

cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability.

A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.

HCV
Replicon/Virus

Mean EC50
(pM) (95% CI)

n CC50 (µM)
Selectivity
Index (SI)

Genotype 1a

(H77)
58.5 (42.3–80.9) 17 43 >735,000

Genotype 1b

(Con-1)
7.4 (6.5–8.4) 44 47 >6,350,000

Genotype 2a

(JFH-1)
53.8 - - -

Genotype 1b

(Con-1) + 40%

Human Serum

25.7 - - -

Data sourced from preclinical characterization of GSK2336805.[6][8]

Experimental Protocols
Protocol 1: HCV Replicon Antiviral Assay (96-well or
384-well format)
This protocol describes the determination of the EC50 value of GSK2336805 in stable HCV

replicon cell lines.

Materials:

HCV replicon-harboring cells (e.g., genotype 1a, 1b, or 2a)[6]

Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Nonessential amino acids

G418 (for cell line maintenance)

GSK2336805

Dimethyl sulfoxide (DMSO)

96-well or 384-well tissue culture plates

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding:

Culture HCV replicon cells in DMEM supplemented with 10% FBS, antibiotics, and G418.

[3]

On the day of the assay, trypsinize and count the cells. Resuspend the cells in culture

medium without G418.[3]

Seed the cells into 96-well or 384-well plates at a predetermined optimal density (e.g.,

5,000 cells/well for 96-well plates or 2,000-5,000 cells/well for 384-well plates).[1][6]

Incubate the plates for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[3]

Compound Preparation and Addition:

Prepare a stock solution of GSK2336805 in 100% DMSO.[6]

Perform serial dilutions of the compound in DMSO to create a dose-response curve.[1][6]
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Further dilute the compound solutions in culture medium and add them to the cell plates,

ensuring the final DMSO concentration is consistent across all wells (e.g., 0.5%).[1]

Include a DMSO vehicle control (negative control).

Incubation:

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[3][6]

Luciferase Assay (Antiviral Activity Measurement):

After incubation, remove the plates and allow them to equilibrate to room temperature.[3]

Prepare the luciferase assay reagent according to the manufacturer's instructions.[3]

Add the luciferase reagent to each well and mix.[3]

Measure the luminescence using a luminometer.

Data Analysis:

The EC50 values are calculated by fitting the dose-response data to the Hill equation

using a nonlinear least-squares curve-fitting program.[6]

Protocol 2: Cytotoxicity Assay
This protocol is performed in parallel with the antiviral assay to determine the CC50 of the

compound.

Materials:

Parental Huh-7 cells (or the host cell line for the replicon)

Reagents for a cell viability assay (e.g., CellTiter-Glo®, MTS, or XTT)

Other materials as listed in Protocol 1.

Procedure:

Cell Seeding and Compound Addition:
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Follow the same procedure for cell seeding and compound addition as described in

Protocol 1, using the parental cell line that does not contain the HCV replicon.

Incubation:

Incubate the plates for the same duration as the antiviral assay (48-72 hours).

Cell Viability Measurement:

Perform a cell viability assay according to the manufacturer's instructions to measure the

metabolic activity or proliferation of the cells.

Data Analysis:

Calculate the CC50 value by plotting the percentage of cell viability against the compound

concentration and fitting the data to a dose-response curve.
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Caption: Simplified overview of the HCV replication cycle and the target of GSK-F1.
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Caption: Experimental workflow for determining the EC50 and CC50 of GSK-F1.
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Caption: HCV-induced ER stress and its impact on the PKA/GSK-3β/β-catenin signaling

pathway.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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